molecular formula C13H26BrNO2 B1313096 Tert-butyl N-(8-bromooctyl)carbamate CAS No. 142356-35-2

Tert-butyl N-(8-bromooctyl)carbamate

Cat. No.: B1313096
CAS No.: 142356-35-2
M. Wt: 308.25 g/mol
InChI Key: XBDSVMQPKSQVMH-UHFFFAOYSA-N
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Description

Tert-butyl N-(8-bromooctyl)carbamate is a useful research compound. Its molecular formula is C13H26BrNO2 and its molecular weight is 308.25 g/mol. The purity is usually 95%.
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Mechanism of Action

Mode of Action

The mode of action of Tert-butyl N-(8-bromooctyl)carbamate is not clearly defined in the literature. As a carbamate derivative, it may interact with its targets through the carbamate group. The bromine atom in the compound could potentially be involved in electrophilic aromatic substitution reactions or act as a leaving group .

Pharmacokinetics

The compound’s bioavailability, half-life, clearance rate, and other pharmacokinetic parameters remain to be determined .

Result of Action

The compound’s effects at the molecular and cellular levels, including any potential therapeutic or toxic effects, remain to be determined .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of this compound is not well-studied. Factors such as temperature, pH, and the presence of other substances could potentially affect the compound’s stability and activity. For instance, the compound should be stored under inert gas at 2-8℃ and away from light .

Biochemical Analysis

Biochemical Properties

Tert-butyl N-(8-bromooctyl)carbamate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can react with carboxylic acids, activated NHS esters, and carbonyls (ketone, aldehyde) due to its reactive amine group . These interactions are crucial for its function in biochemical processes, including the synthesis of N-Boc-protected anilines and tetrasubstituted pyrroles .

Cellular Effects

This compound influences various types of cells and cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on these processes can lead to changes in cell behavior and function, making it a valuable tool in cellular biology research .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s structure allows it to interact with specific enzymes and proteins, leading to alterations in their activity. These interactions can result in the inhibition or activation of certain biochemical pathways, ultimately affecting cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound remains stable under certain conditions, but its long-term effects on cellular function need to be further investigated .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. Understanding the dosage threshold is crucial for its safe and effective use in research and potential therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic state of the cell.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments, affecting its activity and function .

Preparation Methods

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-(8-bromooctyl)carbamate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl N-(8-bromooctyl)carbamate has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl N-(8-chlorooctyl)carbamate: Similar structure but with a chlorine atom instead of bromine.

    Tert-butyl N-(8-iodooctyl)carbamate: Contains an iodine atom in place of bromine.

    Tert-butyl N-(8-fluorooctyl)carbamate: Features a fluorine atom instead of bromine.

Uniqueness

Tert-butyl N-(8-bromooctyl)carbamate is unique due to the presence of the bromine atom, which imparts specific reactivity and properties. Bromine is a good leaving group, making this compound particularly useful in substitution reactions. Additionally, the bromine atom’s size and electronegativity influence the compound’s overall reactivity and stability .

Properties

IUPAC Name

tert-butyl N-(8-bromooctyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26BrNO2/c1-13(2,3)17-12(16)15-11-9-7-5-4-6-8-10-14/h4-11H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBDSVMQPKSQVMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCCCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601263522
Record name 1,1-Dimethylethyl N-(8-bromooctyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601263522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142356-35-2
Record name 1,1-Dimethylethyl N-(8-bromooctyl)carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=142356-35-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl N-(8-bromooctyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601263522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-Butyl (8-bromooctyl)carbamate
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